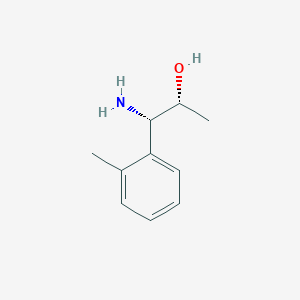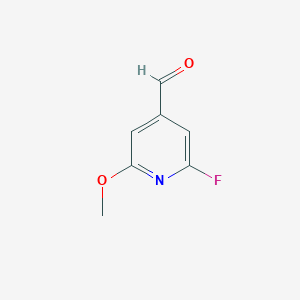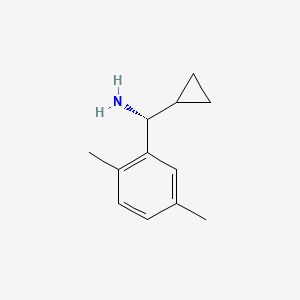
(R)-cyclopropyl(2,5-dimethylphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-cyclopropyl(2,5-dimethylphenyl)methanamine is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2,5-dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(2,5-dimethylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment to the Methanamine Moiety: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.
Introduction of the 2,5-Dimethylphenyl Ring: The final step involves the attachment of the 2,5-dimethylphenyl ring to the methanamine moiety through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of ®-cyclopropyl(2,5-dimethylphenyl)methanamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
®-cyclopropyl(2,5-dimethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: New derivatives with substituted functional groups.
科学研究应用
®-cyclopropyl(2,5-dimethylphenyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-cyclopropyl(2,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, triggering a biological response.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular functions and responses.
相似化合物的比较
Similar Compounds
(S)-cyclopropyl(2,5-dimethylphenyl)methanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
Cyclopropyl(2,5-dimethylphenyl)methanol: A related compound with a hydroxyl group instead of an amine group.
2,5-Dimethylphenylmethanamine: A simpler compound lacking the cyclopropyl group.
Uniqueness
®-cyclopropyl(2,5-dimethylphenyl)methanamine is unique due to its specific stereochemistry and the presence of both cyclopropyl and 2,5-dimethylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
(R)-cyclopropyl-(2,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-9(2)11(7-8)12(13)10-5-6-10/h3-4,7,10,12H,5-6,13H2,1-2H3/t12-/m1/s1 |
InChI 键 |
JFEMNSALNMDTJK-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C2CC2)N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


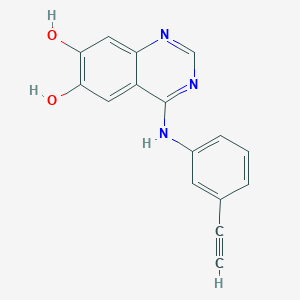

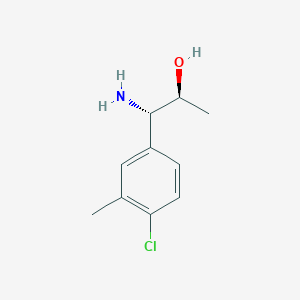
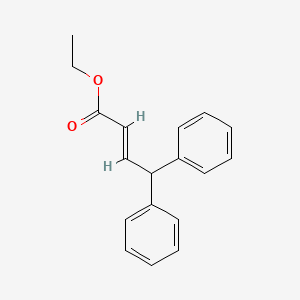

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)

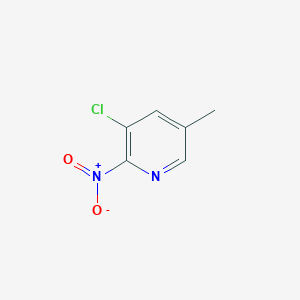
![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)


